3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1466012-97-4
VCID: VC11885249
InChI: InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12)
SMILES: CN1C=CN(C(=O)C1=O)CCC(=O)O
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid

CAS No.: 1466012-97-4

Cat. No.: VC11885249

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid - 1466012-97-4

Specification

CAS No. 1466012-97-4
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid
Standard InChI InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12)
Standard InChI Key GDLRHIOYUQQMFH-UHFFFAOYSA-N
SMILES CN1C=CN(C(=O)C1=O)CCC(=O)O
Canonical SMILES CN1C=CN(C(=O)C1=O)CCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a tetrahydropyrazine ring (a six-membered diamine heterocycle with two double bonds) substituted at the 1-position with a propanoic acid side chain and at the 4-position with a methyl group. Two ketone groups at the 2- and 3-positions complete the electron-deficient core. The molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol. Its IUPAC name, 3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid, reflects this substitution pattern.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₀N₂O₄
Molecular Weight198.18 g/mol
SMILESCN1C=CN(C(=O)C1=O)CCC(=O)O
InChI KeyGDLRHIOYUQQMFH-UHFFFAOYSA-N
CAS Number1466012-97-4

The SMILES string (CN1C=CN(C(=O)C1=O)CCC(=O)O) highlights the methyl group (C), unsaturated nitrogen atoms (N), and keto (C=O) and carboxylic acid (CCC(=O)O) functionalities. The InChIKey provides a unique identifier for database searches, critical for cheminformatics applications.

Synthesis Pathways

Core Heterocycle Construction

The tetrahydropyrazine scaffold is typically synthesized via cyclocondensation reactions. One route involves reacting 1,2-diamines with 1,2-diketones or α-keto acids under acidic or thermal conditions. For this compound, condensation of methylglyoxal with a diamine precursor (e.g., 1,3-diaminopropane) could yield the unsaturated core, followed by oxidation to introduce the 2,3-diketone groups.

Side Chain Functionalization

The propanoic acid moiety is introduced through N-alkylation of the pyrazine nitrogen. For example, reacting the tetrahydropyrazine intermediate with 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) could couple alcohols to the heterocycle .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationMethylglyoxal, diamine, Δ
2OxidationKMnO₄, H₂O, rt
3N-Alkylation3-Bromopropanoic acid, K₂CO₃

Recent advances in transition-metal catalysis, such as rhodium(II)-catalyzed dehydropiperazine synthesis , could also be adapted to construct the core with improved regioselectivity.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.5–3.5 ppm (methylene protons, CH₂COOH), δ 3.8–4.2 ppm (N-CH₂), and δ 6.5–7.5 ppm (aromatic protons).

    • ¹³C NMR: Peaks for carbonyls (C=O, ~170–180 ppm), aromatic carbons (~120–140 ppm), and methyl groups (~20 ppm).

  • Mass Spectrometry:

    • ESI-MS: Expected [M+H]+ at m/z 199.18 and [M-H]− at m/z 197.16.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would separate this compound from synthetic byproducts. The carboxylic acid group ensures retention at pH 2–3, with elution times comparable to benzoic acid derivatives.

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